![molecular formula C13H14N2O2S B14352692 Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate CAS No. 96303-96-7](/img/structure/B14352692.png)
Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system, which is fused with a sulfanyl group and an ethyl ester moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.
Esterification: The final step involves the esterification of the resulting sulfanyl-quinazoline intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Amines or alcohols, base like sodium hydroxide, solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amides, alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. The quinazoline core can bind to the active site of these proteins, inhibiting their activity and disrupting cellular processes. The sulfanyl group may enhance the binding affinity and specificity of the compound, while the ester moiety can facilitate its cellular uptake and distribution.
相似化合物的比较
Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate can be compared with other quinazoline derivatives, such as:
4-(3H)-Quinazolinone: Known for its sedative and hypnotic properties.
2-Phenylquinazoline: Studied for its anticancer and anti-inflammatory activities.
6,7-Dimethoxyquinazoline: Investigated for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its combined sulfanyl and ester functionalities, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.
属性
CAS 编号 |
96303-96-7 |
|---|---|
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC 名称 |
ethyl 3-quinazolin-4-ylsulfanylpropanoate |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-12(16)7-8-18-13-10-5-3-4-6-11(10)14-9-15-13/h3-6,9H,2,7-8H2,1H3 |
InChI 键 |
MIDLAFDUCBJWSB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCSC1=NC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


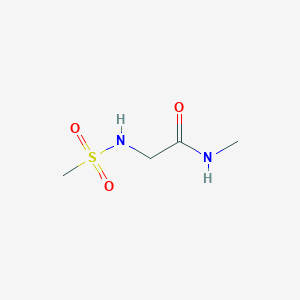
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
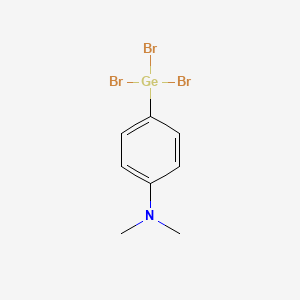
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
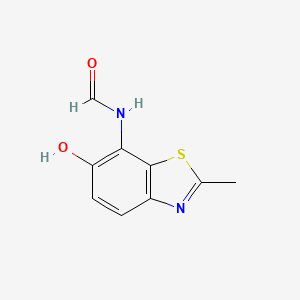
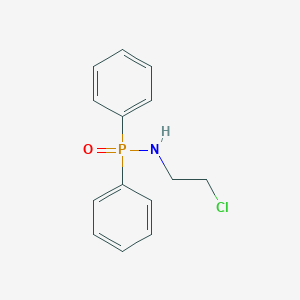

![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)
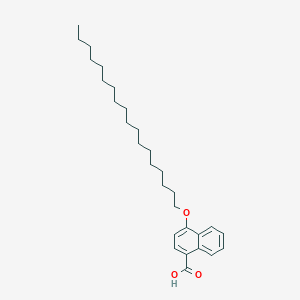
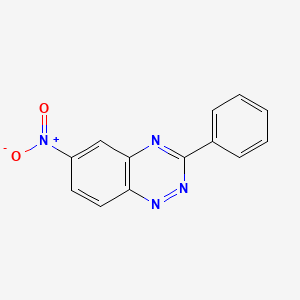
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

